2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide is a synthetic compound with unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step chemical process involving the reaction of benzylthiol with 4-chloro-2-aminopyrimidine to form the intermediate product, which is further reacted with 2,3-dimethylaniline under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production typically involves scale-up techniques that optimize reaction conditions, such as temperature, pressure, and solvent use, to enhance yield and purity. Advanced techniques like continuous flow synthesis may also be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidative reactions forming sulfoxides and sulfones.
Reduction: : The carbonyl group can be reduced to corresponding alcohols.
Substitution: : Nucleophilic aromatic substitution can occur at the benzylthio group.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Halogenation reagents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Corresponding alcohol derivatives.
Substitution: : Halo-derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in catalysis for organic reactions.
Material Science: : Components in designing new materials with specific properties.
Biology
Enzyme Inhibition: : Potential inhibitor of enzymes due to its unique structure.
Antimicrobial: : Showing promising activity against certain bacterial strains.
Medicine
Drug Development: : Being investigated as a potential lead compound for developing new therapeutic agents.
Diagnostics: : Possible use in diagnostic assays due to its specific binding properties.
Industry
Chemical Manufacturing: : Used in the synthesis of other complex organic molecules.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. It may inhibit enzyme activities by binding to the active sites or allosteric sites, thus interfering with normal biochemical pathways. This inhibition can affect various physiological processes depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-4,6-dimethylpyrimidine
N-(2,3-dimethylphenyl)-2-aminopyrimidine
4-chloro-2-(benzylthio)-6-methylpyrimidine
Uniqueness
What sets 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide apart is its combined structural elements which provide unique binding properties and reactivity profiles not observed in the individual similar compounds. This uniqueness makes it a valuable candidate for further research in diverse scientific disciplines.
Properties
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-7-6-10-18(15(14)2)23-19(25)11-17-12-20(26)24-21(22-17)27-13-16-8-4-3-5-9-16/h3-10,12H,11,13H2,1-2H3,(H,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBVVVPXTUOPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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